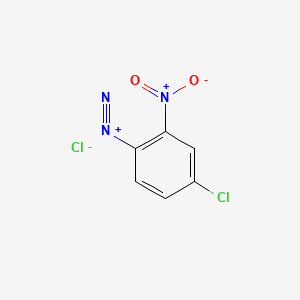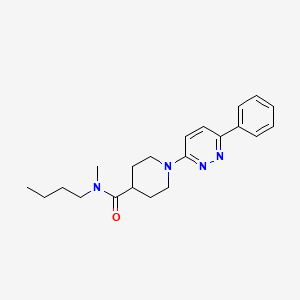
Benzenediazonium, 4-chloro-2-nitro-, chloride
描述
Benzenediazonium, 4-chloro-2-nitro-, chloride is an organic compound with the chemical formula C6H3Cl2N3O2. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis. This compound is particularly notable for its use in the synthesis of various aromatic compounds and dyes.
准备方法
Synthetic Routes and Reaction Conditions: Benzenediazonium, 4-chloro-2-nitro-, chloride is typically prepared through the diazotization of 4-chloro-2-nitroaniline. The process involves the reaction of 4-chloro-2-nitroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows:
4-chloro-2-nitroaniline+NaNO2+HCl→Benzenediazonium, 4-chloro-2-nitro-, chloride+NaCl+H2O
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to maintain the low temperatures required for the stability of the diazonium salt.
化学反应分析
Types of Reactions:
Substitution Reactions: Benzenediazonium, 4-chloro-2-nitro-, chloride can undergo substitution reactions where the diazonium group is replaced by other functional groups. For example, it can react with water to form 4-chloro-2-nitrophenol.
Coupling Reactions: This compound can participate in coupling reactions with phenols and aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Water: Used in substitution reactions to form phenols.
Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.
Reducing Agents: Such as hypophosphorous acid, used to reduce the diazonium group to an amine.
Major Products:
4-chloro-2-nitrophenol: Formed from the substitution reaction with water.
Azo Compounds: Formed from coupling reactions with phenols and aromatic amines.
科学研究应用
Benzenediazonium, 4-chloro-2-nitro-, chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of benzenediazonium, 4-chloro-2-nitro-, chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Benzenediazonium Chloride: Similar in structure but lacks the chloro and nitro substituents.
4-Chlorobenzenediazonium Chloride: Similar but lacks the nitro group.
2-Nitrobenzenediazonium Chloride: Similar but lacks the chloro group.
Uniqueness: Benzenediazonium, 4-chloro-2-nitro-, chloride is unique due to the presence of both chloro and nitro groups, which influence its reactivity and the types of reactions it can undergo. These substituents can also affect the stability and solubility of the compound, making it distinct from other diazonium salts.
属性
IUPAC Name |
4-chloro-2-nitrobenzenediazonium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDPAYNGRJNIDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439618 | |
| Record name | Benzenediazonium, 4-chloro-2-nitro-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-09-5 | |
| Record name | Benzenediazonium, 4-chloro-2-nitro-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[1-(2-anilino-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-methylbenzamide](/img/structure/B1650633.png)
![2-{6-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N~1~-(1-phenylethyl)acetamide](/img/structure/B1650634.png)
![N~1~,N~1~-diethyl-3-[3-methyl-1-(2-methylphenyl)-5-phenoxy-1H-pyrazol-4-yl]propanamide](/img/structure/B1650635.png)
![N-(4-chlorobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B1650639.png)
![N-(2-chlorophenyl)-2-[4-(1-phenyl-1H-pyrazol-4-yl)-3,6-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B1650640.png)
![5-[(4-ethylanilino)methyl]-2-[(4-isopropylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1650642.png)

![4-{[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-methylbenzamide](/img/structure/B1650644.png)
![3-{3-[(4-methylpiperidin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}pyridine](/img/structure/B1650645.png)
![N-ethyl-N-(2-ethylphenyl)-4H-thieno[3,2-c]thiochromene-2-carboxamide 5,5-dioxide](/img/structure/B1650646.png)
![3,8-diethyl-N-(2-methoxyphenyl)-1-methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1650647.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxamide](/img/structure/B1650648.png)
![8-methyl-3-piperidin-1-yl-2-(piperidin-1-ylsulfonyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1650650.png)
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1650653.png)
